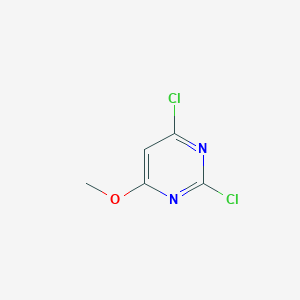

2,4-Dichloro-6-methoxypyrimidine

Beschreibung

Overview of Pyrimidine (B1678525) Chemistry and its Significance in Contemporary Research

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in numerous biological and chemical processes. ignited.innumberanalytics.com Containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, pyrimidines are integral components of nucleic acids (DNA and RNA), vitamins such as thiamine (B1217682) and riboflavin, and various synthetic compounds with significant therapeutic applications. ignited.inresearchgate.net The pyrimidine scaffold is found in a wide array of pharmaceuticals, including anticancer agents, antivirals, antibacterials, and cardiovascular drugs. ignited.inmdpi.com

The versatility of the pyrimidine ring allows for structural modifications at multiple positions, enabling the synthesis of a vast library of derivatives with diverse biological activities. mdpi.com Researchers continue to explore pyrimidine chemistry extensively, driven by the quest for new therapeutic agents and novel materials. ignited.inmdpi.com The Biginelli reaction, a one-pot synthesis method, is a testament to the enduring importance and accessibility of pyrimidine derivatives in medicinal chemistry. mdpi.com

The Role of 2,4-Dichloro-6-methoxypyrimidine as a Pivotal Intermediate in Organic Synthesis

Among the vast family of pyrimidine derivatives, this compound stands out as a crucial intermediate in organic synthesis. Its structure, featuring two reactive chlorine atoms and a methoxy (B1213986) group on the pyrimidine ring, makes it a versatile building block for creating more complex molecules. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective substitution reactions, a key strategy in the design of targeted therapeutic agents.

This compound serves as a precursor for the synthesis of a variety of substituted pyrimidines. For instance, it is utilized in the preparation of piperazinyl pyrimidine derivatives, which have been investigated as γ-secretase modulators, and in the synthesis of α-azinylalkylamino-substituted (thiazolylamino)pyrimidines and -pyrazines, which act as selective JAK2 inhibitors. chemicalbook.com The strategic placement of the chloro and methoxy groups influences the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a critical aspect for medicinal chemists in functionalizing the pyrimidine core. wuxiapptec.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 43212-41-5 |

| Molecular Formula | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.00 g/mol |

| Boiling Point | 263.2±20.0 °C (Predicted) |

| Density | 1.446±0.06 g/cm³ (Predicted) |

| LogP | 1.792 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area (TPSA) | 35.01 Ų |

This data is compiled from various chemical databases and predictive models. chemicalbook.comchemscene.comuni.lu

The synthesis of this compound itself is a subject of chemical research, with methods developed to achieve efficient production. One reported synthesis involves the reaction of 2,4,6-trichloropyrimidine (B138864) with methanol (B129727) in the presence of a base like collidine. prepchem.com The resulting compound's reactivity has been explored in various contexts, including its use in the synthesis of potential inhibitors for enzymes like EGFR, which is implicated in non-small cell lung cancer. nih.gov

The strategic importance of this compound lies in its ability to act as a scaffold, allowing for the introduction of diverse functional groups to create novel compounds with tailored properties for advanced chemical and medicinal research.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNZDRHTTWBNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396917 | |

| Record name | 2,4-dichloro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43212-41-5 | |

| Record name | 2,4-Dichloro-6-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43212-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloro 6 Methoxypyrimidine and Analogues

Classical Synthetic Approaches to 2,4-Dichloro-6-methoxypyrimidine

Traditional methods for synthesizing this compound primarily involve the chlorination of hydroxypyrimidine precursors and cyclization reactions to form the pyrimidine (B1678525) ring.

Chlorination of Hydroxypyrimidine Precursors

A common and direct route to this compound involves the selective methoxylation of a trichlorinated pyrimidine. Specifically, 2,4,6-trichloropyrimidine (B138864) is treated with methanol (B129727) in the presence of a base, such as collidine, in a solvent like tetrahydrofuran. prepchem.com This reaction preferentially substitutes the chlorine atom at the 6-position with a methoxy (B1213986) group.

Alternatively, the synthesis can start from a dihydroxypyrimidine. For instance, 4,6-dihydroxypyrimidine (B14393) can be treated with phosphorus oxychloride to yield 4,6-dichloropyrimidine (B16783). google.com This dichlorinated intermediate can then undergo further reactions to introduce the methoxy group. A related process involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine (B75791) using thionyl chloride in acetonitrile (B52724) to produce 4,6-dichloro-2-methylpyrimidine (B42779). chemicalbook.com Similarly, 4,6-dihydroxy-5-methoxypyrimidine (B1354921) sodium salt can be reacted with phosphorus trichloride (B1173362) to form 5-methoxy-4,6-dichloropyrimidine. google.com The hydrolysis of 4-chloro-6-methoxypyrimidine (B185298) to 4-chloro-6-hydroxypyrimidine is also a known transformation. google.com

The choice of chlorinating agent is critical. Phosphorus oxychloride is frequently used, often in the presence of a tertiary amine like N,N-diisopropylethylamine (Hünig's base) or N,N-dimethylaniline to facilitate the reaction. google.comgoogle.com

Cyclization Reactions in Pyrimidine Ring Formation

The construction of the pyrimidine ring itself is a fundamental aspect of synthesizing its derivatives. Cyclization reactions are employed to build the core heterocyclic structure. One approach involves the reaction of diethyl malonate with thiourea (B124793) in the presence of sodium alkoxide, followed by methylation and chlorination to yield 4,6-dichloro-2-methylthio-5-nitropyrimidine. google.com

Another strategy involves the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates to form halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones. clockss.org This highlights the versatility of cyclization reactions in creating diverse pyrimidine-based structures. The synthesis of pyrimidine analogs can also be achieved through the cyclization of chalcone (B49325) compounds. jchemrev.com

Advanced and Green Synthetic Strategies

In recent years, more efficient and environmentally friendly methods for the synthesis of this compound and its analogs have been developed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov In the context of pyrimidine synthesis, microwave-assisted methods have been shown to improve yields and significantly reduce reaction times compared to conventional heating. nih.gov For example, the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been reported. mdpi.com This technique has also been applied to the one-pot multicomponent synthesis of various pyrimidine derivatives, offering a rapid and efficient route to complex molecules. rsc.orgscispace.comresearchgate.net

A study on the microwave-assisted Suzuki coupling of this compound with phenylboronic acid demonstrated the formation of both 2-chloro-4-methoxy-6-phenylpyrimidine and 4-chloro-6-methoxy-2-phenylpyrimidine, indicating a lack of regioselectivity in this specific reaction. mdpi.com

Continuous Flow Reactions for Enhanced Efficiency

While specific examples for the continuous flow synthesis of this compound are not prevalent in the provided results, the principles of flow chemistry offer significant advantages for the production of such intermediates. Continuous flow reactors can provide better control over reaction parameters, leading to improved yields, safety, and scalability. The synthesis of 6-methoxy-2,4-dichloropyrimidine has been described in a process that could potentially be adapted to a continuous flow setup, involving the reaction of 2,4,6-trichloropyrimidine with methanol and collidine in tetrahydrofuran. prepchem.com

Synthesis of Key Halogenated Pyrimidine Analogues for Comparative Study

The synthesis of various halogenated pyrimidine analogs is essential for structure-activity relationship studies and for developing new compounds with specific properties.

Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized through thermal cyclization and decarboxylation reactions. clockss.org The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) has been achieved from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) through a multi-step process involving nucleophilic displacement, oxidation, cyanation, and chlorination. arkat-usa.org

The synthesis of fluorinated pyrimidines, such as 5-fluorouracil, has historically involved acyclic precursors, though direct fluorination methods have also been developed. nih.gov The synthesis of halogenated phenoxychalcones and their subsequent conversion to pyrazolines has also been reported. nih.gov Furthermore, various substituted pyrimidine derivatives have been synthesized for potential applications, such as EGFR inhibitors for cancer treatment. nih.gov

The following table provides a summary of some key halogenated pyrimidine analogs and their synthetic starting materials.

| Halogenated Pyrimidine Analogue | Starting Material(s) | Reference |

| 4,6-Dichloro-2-methylpyrimidine | 4,6-Dihydroxy-2-methylpyrimidine | chemicalbook.com |

| 5-Methoxy-4,6-dichloropyrimidine | 4,6-Dihydroxy-5-methoxypyrimidine sodium salt | google.com |

| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | google.com |

| 4,5,6-Trichloropyrimidine-2-carbonitrile | 4,6-Dichloro-2-(methylthio)pyrimidine | arkat-usa.org |

| Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones | Isopropylidene (2-pyridylamino)methylenemalonates | clockss.org |

2,4-Dichloro-6-methylpyrimidine (B20014)

2,4-Dichloro-6-methylpyrimidine is a crucial intermediate in the synthesis of various biologically active molecules. nih.govsigmaaldrich.com One common synthetic approach involves the chlorination of a dihydroxypyrimidine precursor.

A disclosed method for synthesizing 4,6-dichloro-2-methylpyrimidine starts with the reaction of sodium methoxide, dimethyl malonate, and acetamidine (B91507) hydrochloride in methanol under ice bath conditions. The reaction is then warmed to 18-25°C. After workup and acidification, 4,6-dihydroxy-2-methylpyrimidine is obtained. This intermediate is then treated with a triphosgene (B27547) solution in dichloroethane in the presence of N,N-diethylaniline to yield the final product, 4,6-dichloro-2-methylpyrimidine. google.com This method utilizes triphosgene as a safer alternative to highly toxic reagents like phosphorus oxychloride or phosgene. google.com

Another established method involves the treatment of 4,6-dihydroxy-2-methylpyrimidine with thionyl chloride in acetonitrile. The reaction mixture is heated to 80°C, and upon completion, the excess thionyl chloride is removed. The residue is then poured into ice water to precipitate the product, which is purified by column chromatography to give 4,6-dichloro-2-methylpyrimidine in high yield. chemicalbook.com

Detailed synthetic parameters for these methods are presented in the table below.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dimethyl malonate, Acetamidine hydrochloride | 1. Sodium methoxide2. Triphosgene, N,N-diethylaniline | 1. Methanol2. Dichloroethane | 1. 0 then 18-252. Reflux | 1. 3-52. 6-8 | Not Specified |

| 4,6-Dihydroxy-2-methylpyrimidine | Thionyl chloride | Acetonitrile | 80 | 3 | 94 |

4,6-Dichloro-5-methoxypyrimidine (B156074)

4,6-Dichloro-5-methoxypyrimidine serves as a key reactive intermediate in the synthesis of compounds like sulfadoxine. biosynth.com The synthesis of this compound often starts from a dihydroxy pyrimidine derivative.

One patented method describes the preparation of 4,6-dichloro-5-methoxypyrimidine from 5-methoxy-4,6-dihydroxypyrimidine disodium (B8443419) salt. google.com The process involves heating the starting material with phosphorus oxychloride. After the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The resulting residue is then cooled, and trichloroethylene (B50587) is added, followed by hydrolysis with water. The product is extracted with trichloroethylene and purified by recrystallization from methanol. google.com

Another patent details a method using phosphorus trichloride instead of the highly toxic phosphorus oxychloride. google.com In this procedure, 4,6-dihydroxy-5-methoxypyrimidine sodium salt is added to heated phosphorus trichloride. The mixture is then refluxed. After cooling, an organic solvent is added, followed by hydrolysis with deionized water. The pH of the organic layer is adjusted with an alkali lye, and the final product is obtained after distillation to remove the solvent. google.com

The reaction conditions for these syntheses are summarized in the table below.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| 5-Methoxy-4,6-dihydroxypyrimidine disodium salt | Phosphorus oxychloride | Trichloroethylene (for extraction) | 65 | 1.5 |

| 4,6-Dihydroxy-5-methoxypyrimidine sodium salt | Phosphorus trichloride | Not specified (organic solvent for extraction) | 70-80 (initial), 110-120 (reflux) | 0.5-1.5 (addition), 2-6 (reflux) |

Other Dihalogenated Pyrimidine Scaffolds

The synthesis of dihalogenated pyrimidine scaffolds extends beyond the specific examples above, employing various strategies to introduce halogen atoms onto the pyrimidine ring. These scaffolds are fundamental in the creation of diverse chemical libraries for drug discovery. nih.gov

The Vilsmeier-Haack reaction is a notable method for converting 4,6-dihydroxypyrimidines into their corresponding 4,6-dichloropyrimidines. mdpi.com For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) can be converted to 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde using this methodology. mdpi.com

Another general approach involves the diazotization of diaminopyrimidines followed by a Sandmeyer-type reaction. For example, 4,6-diaminopyrimidine (B116622) can be dissolved in hydrochloric acid, cooled, and treated with sodium nitrite (B80452) to form a diazonium salt. This intermediate is then added to a solution of cuprous chloride in hydrochloric acid to yield 4,6-dichloropyrimidine with high purity and good yield. chemicalbook.com

Furthermore, the synthesis of 4,6-dichloro-2-methoxypyrimidine (B20893) has been achieved by treating 4,6-dihydroxy-2-methoxypyrimidine with phosphorus oxychloride and dimethylaniline. publish.csiro.au The product can be purified by distillation or recrystallization. publish.csiro.au

Selective dehalogenation is also a useful strategy. For instance, the halogen at the 4-position of a pyrimidine ring can be selectively removed using zinc powder and acetic acid, which is advantageous for creating specific substitution patterns. google.com

Recent advancements include the regio-selective C3 halogenation of pyrazolo[1,5-a]pyrimidines using a hypervalent iodine(III) reagent and potassium halide salts in water at ambient temperature, offering an environmentally friendly method. rsc.org

The diversity of synthetic methods allows for the creation of a wide array of dihalogenated pyrimidine building blocks, which are essential for developing new chemical entities with potential therapeutic applications. nih.govacs.org

Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of the 2,4-dichloro-6-methoxypyrimidine core. The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the two chlorine atoms, facilitates the attack of nucleophiles.

Regioselectivity and Chemoselectivity Studies

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the electronic and steric nature of the substituents on the ring. wuxiapptec.com While 2,4-dichloropyrimidines typically undergo nucleophilic substitution at the C-4 position, the presence of an electron-donating group at the C-6 position, such as a methoxy (B1213986) group, can alter this preference. wuxiapptec.com For this compound, quantum mechanical analyses suggest that SNAr reactions can proceed preferentially at the C-2 position. wuxiapptec.com This is attributed to the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), where the LUMO lobes at C-2 and C-4 become similar in size due to the C-6 methoxy group. wuxiapptec.com

In contrast, 2,4-dichloropyrimidines with an electron-withdrawing substituent at the C-5 position generally exhibit selectivity for substitution at the C-4 position. nih.govresearchgate.net However, the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity. nih.gov The chemoselectivity of these reactions is also a critical aspect, with studies on related dichloropyrimidines showing that the choice of nucleophile and reaction conditions can dictate which chlorine atom is displaced. researchgate.net

Substitution with Various Nucleophiles (e.g., amines, alkoxides, thiols)

The chlorine atoms at the C-2 and C-4 positions of this compound serve as excellent leaving groups, enabling the synthesis of a wide array of derivatives through nucleophilic substitution.

Amines: Reactions with various amines, including aliphatic and aromatic amines, are commonly employed to introduce nitrogen-containing functionalities. researchgate.net For instance, 2,4-dichloro-6-methylpyrimidine (B20014) has been used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine. sigmaaldrich.comsigmaaldrich.com The regioselectivity of amination can be controlled by the reaction conditions and the nature of the amine. nih.govresearchgate.net

Alkoxides: Alkoxides are effective nucleophiles for displacing the chloro groups to form ether linkages. In a related compound, 2-MeSO2-4-chloropyrimidine, reactions with alkoxides occur selectively at the C-2 position. wuxiapptec.com This selectivity is attributed to the formation of a hydrogen bond complex between the alkoxide and the pyrimidine derivative. wuxiapptec.com

Thiols: Thiols can also be used as nucleophiles to introduce sulfur-containing moieties. For example, 2,4-dichloro-6-methylpyrimidine reacts with 1H,1H,2H,2H-perfluorodecanethiol in the fluorous synthesis of disubstituted pyrimidines. sigmaaldrich.com

The following table summarizes the substitution reactions of this compound and related compounds with various nucleophiles:

| Nucleophile | Substrate | Position of Substitution | Product Type | Reference |

| Amines | 2,4-dichloro-6-arylpyrimidine | C-4 | 4-amino-2-chloro-6-arylpyrimidine | researchgate.net |

| Tertiary Amines | 2,4-dichloro-5-nitropyrimidine | C-2 | 2-amino-4-chloro-5-nitropyrimidine | nih.gov |

| Alkoxides | 2-MeSO2-4-chloropyrimidine | C-2 | 2-alkoxy-4-chloropyrimidine | wuxiapptec.com |

| Thiols | 2,4-dichloro-6-methylpyrimidine | Not specified | Disubstituted pyrimidine | sigmaaldrich.com |

Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and a halide or triflate. yonedalabs.comlibretexts.org This reaction is widely used to create biaryl compounds and conjugated systems. libretexts.org In the context of dichloropyrimidines, the Suzuki-Miyaura coupling can be performed regioselectively. For 2,4-dichloropyrimidine, regioselective substitution of the halogen at the 4-position has been observed in reactions with thiopheneboronic acids. scispace.com This allows for the sequential functionalization of the pyrimidine ring. The general mechanism involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoborane and reductive elimination to yield the coupled product. libretexts.org

Other Metal-Catalyzed Coupling Reactions (e.g., with organostannanes)

The Stille reaction, which involves the coupling of an organotin compound with a halide or pseudohalide catalyzed by palladium, is another important C-C bond-forming reaction. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the Stille reaction can be applied to halopyrimidines with regiochemical control. scispace.com For 2,4-dichloropyrimidine, exclusive coupling at the 4-position has been observed. scispace.com This selectivity allows for the synthesis of disubstituted pyrimidines by a subsequent coupling reaction at the 2-position. scispace.com The mechanism of the Stille reaction also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The following table provides an overview of cross-coupling reactions involving dichloropyrimidines:

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 2,4-dichloropyrimidine | Thiopheneboronic acids | Tetrakis(triphenylphosphine)palladium(0) | 4-(Thiophenyl)-2-chloropyrimidine | scispace.com |

| Stille Coupling | 2,4-dichloropyrimidine | Tributyl(styryl)tin | Dichlorobis(triphenylphosphine)palladium(II) | 4-Styryl-2-chloropyrimidine | scispace.com |

Rearrangement Reactions (e.g., Chapman rearrangement of pyrimidine derivatives)

While less common for this specific substrate, rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. wiley-vch.de The Chapman rearrangement, for example, typically involves the thermal rearrangement of an N-aryl imidate to the corresponding N,N-diaryl amide. While direct examples involving this compound are not readily found, derivatives of pyrimidines can potentially undergo such transformations under specific conditions. For instance, the SNAr reaction of 2-MeSO2-4-chloropyrimidine with formamide (B127407) anions to give a C-2 substituted product involves a hydrogen bond-directed mechanism that could be considered a form of directed rearrangement of the reactive complex. wuxiapptec.com

Cyclization and Annulation Reactions to Form Fused Heterocycles

The inherent reactivity of the two chlorine atoms in this compound offers a versatile platform for the construction of fused heterocyclic systems. These reactions typically proceed through a sequential nucleophilic substitution of the chlorine atoms by a binucleophile, followed by a cyclization step to form a new ring fused to the pyrimidine core. The regioselectivity of the initial substitution is often influenced by the nature of the nucleophile and the reaction conditions, which in turn dictates the final structure of the fused heterocycle.

One of the prominent classes of fused heterocycles synthesized from pyrimidine precursors are pyrazolo[1,5-a]pyrimidines. While specific studies detailing the direct use of this compound for this purpose are not extensively documented, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines often involve the reaction of a substituted pyrimidine with a hydrazine (B178648) derivative or an aminopyrazole. For instance, the cyclocondensation of 5-amino-3-phenyl-1H-pyrazole with appropriate pyrimidine precursors is a known method to furnish pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net In a hypothetical reaction, this compound could react with an aminopyrazole, where the amino group would displace one of the chloro substituents, followed by an intramolecular cyclization to yield the pyrazolo[1,5-a]pyrimidine skeleton.

Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines can be achieved through the annulation of a triazole ring onto a pyrimidine core. researchgate.netosi.lv This is often accomplished by reacting a pyrimidine derivative with a hydrazine or an aminotriazole. researchgate.net The reaction of 3-amino-1,2,4-(1H)-triazole with suitably substituted pyrimidines leads to the formation of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. researchgate.net The versatility of this approach allows for the introduction of various substituents on both the pyrimidine and the newly fused triazole ring, leading to a diverse library of compounds.

Another important fused heterocyclic system is the 1,2,4-triazolo[4,3-a]pyrimidine. These are often synthesized by the cyclization of 2-hydrazinylpyrimidines. While direct synthesis from this compound is not explicitly detailed in the provided context, a plausible pathway would involve the initial substitution of one chlorine atom with hydrazine, followed by reaction with a one-carbon synthon (like an orthoester or a carboxylic acid derivative) to facilitate the cyclization and formation of the fused triazole ring.

The following table summarizes the general synthetic approaches for related fused pyrimidine systems, which could be adapted using this compound as a starting material.

| Fused Heterocycle | General Synthetic Precursors | Potential Reaction with this compound |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazoles and β-ketoesters or substituted pyrimidines | Reaction with 5-aminopyrazoles |

| 1,2,4-Triazolo[1,5-a]pyrimidine | 3-Amino-1,2,4-triazoles and β-dicarbonyl compounds or substituted pyrimidines | Reaction with 3-amino-1,2,4-triazoles |

| 1,2,4-Triazolo[4,3-a]pyrimidine | 2-Hydrazinylpyrimidines and one-carbon synthons | Initial reaction with hydrazine followed by cyclization |

It is important to note that the reactivity of the two chlorine atoms in this compound can be selectively controlled. The C4-chloro is generally more susceptible to nucleophilic attack than the C2-chloro, allowing for a stepwise introduction of different functionalities, which is a key strategy in the directed synthesis of complex fused heterocycles.

Derivatization Strategies and Synthesis of Novel Pyrimidine Scaffolds

Synthesis of Pyrimidine (B1678525) Derivatives with Pharmacological Relevance

The inherent reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring makes 2,4-dichloro-6-methoxypyrimidine an ideal precursor for introducing various functional groups through nucleophilic substitution reactions. This has been extensively exploited in the synthesis of compounds with a range of pharmacological activities.

Epidermal Growth Factor Receptor (EGFR) Inhibitors Based on Pyrimidine Scaffolds

The pyrimidine scaffold is a well-established pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of drugs in cancer therapy. While direct synthesis of EGFR inhibitors from this compound is not extensively documented in publicly available research, the closely related 2,4-dichloro-6-methylpyrimidine (B20014) has been utilized to synthesize potential EGFR inhibitors. For instance, researchers have designed and synthesized two series of 2,4-dichloro-6-methylpyrimidine derivatives as potential inhibitors of the EGFR kinase. sigmaaldrich.com One of the most promising compounds from this research, L-18, demonstrated significant inhibitory activity (81.9%) and selectivity against the EGFRT790M/L858R kinase. sigmaaldrich.com This compound also showed potent antiproliferative activity against H1975 cells, with an IC50 value of 0.65 ± 0.06 μM, and exhibited no toxicity to normal cells. sigmaaldrich.com

The general strategy for synthesizing such inhibitors involves the sequential substitution of the two chlorine atoms with appropriate amine-containing moieties. The differential reactivity of the C4 and C2 positions often allows for controlled, stepwise reactions. This approach enables the introduction of a variety of side chains that can interact with specific residues in the ATP-binding pocket of the EGFR kinase domain, leading to potent and selective inhibition. The methoxy (B1213986) group at the C6 position of this compound can influence the electronic properties of the pyrimidine ring, potentially modulating the reactivity and the biological activity of the resulting derivatives.

Table 1: EGFR Inhibitory Activity of a 2,4-dichloro-6-methylpyrimidine Derivative

| Compound | Target Kinase | Inhibitory Activity (%) | Antiproliferative Activity (IC50, H1975 cells) |

|---|

Derivatives with Potential Antimicrobial and Antiviral Activities

The pyrimidine core is a common feature in many antimicrobial and antiviral agents. The derivatization of this compound offers a pathway to novel compounds with potential therapeutic applications in infectious diseases. The general approach involves the reaction of the dichlorinated pyrimidine with various nucleophiles, such as amines, thiols, and alcohols, to introduce functionalities that can interact with microbial or viral targets.

While specific studies on this compound are limited, research on other pyrimidine derivatives provides a strong rationale for its use in this area. For example, a series of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives were synthesized and showed in vitro antimicrobial activity. Pyrimidine derivatives are known to exhibit a wide range of biological effects, making them versatile in medicinal applications. researchgate.net

In the realm of antiviral research, pyrimidine nucleoside analogues are a well-established class of drugs. Although not directly synthesized from this compound, the pyrimidine scaffold is central to their activity. A review of patent literature from 1980 to 2021 highlights a large variety of pyrimidine molecules that have been produced and tested for antiviral activity against a wide range of viruses, including influenza virus, respiratory syncytial virus, rhinovirus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus. nih.gov

Derivatives for Antiproliferative and Anticancer Research

Beyond EGFR inhibition, pyrimidine derivatives have shown broad antiproliferative and anticancer activities through various mechanisms. The synthesis of novel pyrimidine derivatives from this compound can lead to the discovery of new anticancer agents.

Research on related compounds demonstrates the potential of this chemical scaffold. For instance, a series of pyridine, pyrane, and pyrimidine derivatives were synthesized from nitrobenzosuberone, with some compounds exhibiting significant in vitro antitumor activities against 59 different human tumor cell lines. researchgate.net Furthermore, new aminopyrimidine derivatives structurally related to a previously reported anticancer agent, RDS 344, have been designed and synthesized. nih.gov The most interesting of these, compound 2a, induced a significant decrease in cell viability in all tested tumor cell lines, with EC50s ranging from 4 to 8 μM. nih.gov

The general synthetic strategy involves the reaction of this compound with various binucleophiles or through multi-step reactions to construct more complex heterocyclic systems. The methoxy group can influence the pharmacokinetic properties of the resulting molecules, such as solubility and metabolic stability, which are crucial for their development as drugs.

Table 2: Antiproliferative Activity of a Pyrimidine Derivative

| Compound | Cell Lines | EC50 |

|---|

Pyrimidine Hybrids and Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. This compound is an excellent platform for creating pyrimidine hybrids and conjugates. The reactive chlorine atoms can be used to link the pyrimidine core to other bioactive molecules, such as steroids or other heterocyclic systems.

For example, an effective synthesis of steroid-pyrimidine conjugates containing 1,2,3-triazole rings has been carried out. nih.gov This involved modifying bile acids and sterols into azidoacetates and converting 2-thiouracil (B1096) into dipropargyl derivatives, followed by an azide-alkyne cycloaddition. nih.gov This approach could be adapted to use a derivatized 6-methoxypyrimidine as one of the components. The combination of steroids with pyrimidines can lead to compounds with unique biological activities, potentially with therapeutic applications in cancer, viral infections, and inflammatory diseases. nih.gov

Derivatives for Agrochemical Applications

The pyrimidine scaffold is also of significant interest in the agrochemical industry, with many commercial herbicides and fungicides containing this heterocyclic ring. The derivatization of this compound can lead to the development of new and more effective crop protection agents.

Advanced Herbicide and Fungicide Design

Pyrimidine derivatives have been successfully commercialized as herbicides and fungicides. The design of new agrochemicals often involves the modification of existing scaffolds to improve efficacy, selectivity, and environmental profile. This compound provides a starting point for such modifications.

In the area of herbicides, a patent describes substituted pyrimidine derivatives and their use to control undesired plant growth, particularly in crops. nih.gov While not specifying the 6-methoxy substituent, the general class of compounds highlights the potential of this scaffold.

For fungicides, pyrimidine derivatives have shown significant properties. nih.gov Some commercial pyrimidine fungicides include azoxystrobin, cyprodinil, and pyrimethanil. nih.gov Research into new pyrimidine fungicides has been prompted by the numerous pharmacological activities of these derivatives. nih.gov One study synthesized three series of new pyrimidine derivatives and evaluated their in vitro antifungal activities against fourteen phytopathogenic fungi, with many showing potent activity. nih.gov

The synthesis of these agrochemical derivatives would follow similar chemical principles as the pharmacological derivatives, involving nucleophilic substitution of the chlorine atoms to introduce toxophoric groups that are active against specific weeds or fungi. The methoxy group at the C6 position could influence the spectrum of activity and the environmental fate of the resulting agrochemical.

Table 3: Fungicidal Activity of a Synthesized Pyrimidine Derivative

| Compound | Fungus | Inhibition (%) |

|---|

Plant Growth Stimulators

The pyrimidine nucleus is a common feature in a variety of biologically active molecules, including those with plant growth-regulating properties. rajpub.comauctoresonline.orgauctoresonline.orgresearchgate.netresearchgate.net Synthetic pyrimidine derivatives have shown promise as regulators of plant growth, exhibiting effects similar to natural phytohormones like auxins and cytokinins. auctoresonline.orgauctoresonline.orgresearchgate.net These compounds can influence various stages of plant development, from seed germination to shoot and root growth. auctoresonline.orgresearchgate.net

While direct studies on the use of this compound for the synthesis of plant growth stimulators are not extensively documented, the broader class of pyrimidine derivatives has demonstrated significant potential in agriculture. For example, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine have been shown to have a broad regulatory effect on various agricultural crops. auctoresonline.orgresearchgate.net The biological activity of these pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. auctoresonline.org This suggests that derivatization of this compound could lead to the discovery of novel and effective plant growth regulators. The established reactivity of the chloro-substituents provides a clear pathway for the synthesis of a library of 6-methoxypyrimidine derivatives for screening and evaluation of their plant growth-stimulating activities.

Synthesis of Pyrimidine-Based Ligands and Metal Complexes

The nitrogen atoms within the pyrimidine ring, along with potential donor atoms introduced through derivatization, make pyrimidine-based compounds excellent ligands for the formation of metal complexes. researchgate.netresearchgate.netnih.gov The synthesis of these ligands often involves the functionalization of a pyrimidine core, for which this compound can serve as a key starting material.

The chlorine atoms on this compound can be substituted with moieties containing donor atoms like nitrogen, sulfur, or oxygen, thereby creating multidentate ligands capable of coordinating with various metal ions. For example, pyrimidine-based Schiff base ligands, synthesized through the condensation of an amino-pyrimidine derivative with an aldehyde or ketone, have been shown to form stable complexes with a range of transition metals. researchgate.net

A general approach to synthesizing pyrimidine-based metal ligands involves the construction of a pyrimidine core followed by the introduction of coordinating groups. researchgate.net The reactivity of this compound allows for a more direct approach, where the coordinating functionalities can be introduced via nucleophilic substitution of the chlorine atoms. This modular strategy facilitates the synthesis of a diverse range of ligands with varying coordination properties. The resulting metal complexes have potential applications in catalysis, materials science, and as biologically active agents.

Below is a table summarizing the types of derivatization and their potential applications:

| Derivatization Strategy | Functional Group Introduced | Potential Application |

| Suzuki Cross-Coupling | Aryl, Heteroaryl | Synthesis of complex organic molecules |

| Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Creation of diverse functionalized pyrimidines |

| Ligand Synthesis | Groups with N, S, O donors | Formation of metal complexes |

| --- | --- | --- |

| Resulting Compound Class | Potential Utility | |

| Substituted 6-Methoxypyrimidines | Plant Growth Stimulators, Biologically Active Molecules | |

| Pyrimidine-Based Ligands | Coordination Chemistry, Catalysis | |

| Pyrimidine Metal Complexes | Materials Science, Bioinorganic Chemistry |

Computational Chemistry and Spectroscopic Characterization Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the identity and purity of 2,4-dichloro-6-methoxypyrimidine, as well as providing detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For pyrimidine (B1678525) derivatives, ¹H and ¹³C NMR provide specific chemical shift and coupling constant data that are characteristic of the ring system and its substituents.

¹H NMR: The proton NMR spectrum of a related compound, 2,4-dichloro-6-methylpyrimidine (B20014), shows a singlet for the methyl protons and a singlet for the pyrimidine ring proton. chemicalbook.com In this compound, one would expect to see a signal for the methoxy (B1213986) group protons and a signal for the C5-proton of the pyrimidine ring.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For the related 2,4-dichloropyrimidine, ¹³C NMR data is available and can be used as a reference. spectrabase.com In this compound, distinct signals would be expected for the two chlorine-bearing carbons (C2 and C4), the methoxy-substituted carbon (C6), the unsubstituted C5, and the methoxy methyl carbon.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (C5-H) | 7.0 - 7.5 | Singlet |

| ¹H (OCH₃) | 3.9 - 4.1 | Singlet |

| ¹³C (C2) | 160 - 165 | Singlet |

| ¹³C (C4) | 160 - 165 | Singlet |

| ¹³C (C6) | 170 - 175 | Singlet |

| ¹³C (C5) | 110 - 115 | Singlet |

| ¹³C (OCH₃) | 55 - 60 | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. echemi.comchemscene.com The technique also provides information about the fragmentation pattern of the molecule upon ionization, which can aid in structural confirmation. The molecular weight of this compound is 179.00 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula C₅H₄Cl₂N₂O. echemi.com The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Relative Abundance |

| [M]⁺ | 178 | ~100% |

| [M+2]⁺ | 180 | ~65% |

| [M+4]⁺ | 182 | ~10% |

Note: The relative abundances are approximate and characteristic of a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-Cl, C-O, C=N, and C-H bonds, as well as aromatic C=C stretching vibrations of the pyrimidine ring.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Aryl C-H | C-H stretch | 3100 - 3000 |

| Methoxy C-H | C-H stretch | 2950 - 2850 |

| Pyrimidine Ring | C=C, C=N stretch | 1600 - 1400 |

| Methoxy | C-O stretch | 1250 - 1000 |

| Chloro | C-Cl stretch | 800 - 600 |

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For heteroaromatic compounds like this compound, π → π* and n → π* transitions are typically observed. uzh.chslideshare.net The presence of the chlorine and methoxy substituents on the pyrimidine ring will influence the energy of these transitions and thus the absorption maxima (λ_max). These studies can also offer insights into intramolecular charge transfer characteristics. uzh.ch

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. mdpi.com For a related compound, 4,6-dichloro-5-methoxypyrimidine (B156074), the molecule is nearly planar, with the methoxy group slightly out of the plane of the pyrimidine ring. researchgate.net A similar planarity would be expected for the pyrimidine ring of this compound. The crystal structure would reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state assembly. mdpi.comscispace.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov These calculations can predict molecular geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.netiipseries.org For pyrimidine derivatives, DFT calculations have been used to investigate electronic characteristics, molecular orbital distributions, and the influence of substituents on the electron density of the pyrimidine ring. Such calculations can also determine global reactivity descriptors, which help in understanding the chemical stability and reactivity of the molecule. researchgate.net

Density Functional Theory (DFT) Studies on Geometrical and Electronic Structures

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems, making it ideal for analyzing molecules like this compound. These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric profile.

Table 1: Representative Calculated Bond Lengths (Å) and Bond Angles (°) for a Dichloropyrimidine Analogue

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-N1 | 1.312 |

| C6-N1 | 1.353 | |

| C2-N3 | 1.325 | |

| C4-N3 | 1.328 | |

| C4-C5 | 1.410 | |

| C5-C6 | 1.395 | |

| C2-Cl | 1.758 | |

| Bond Angle | C6-N1-C2 | 116.26 |

| N1-C2-N3 | 127.00 | |

| N3-C4-C5 | 115.50 | |

| C4-C5-C6 | 118.00 | |

| C5-C6-N1 | 122.50 |

Note: Data is for 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine and serves as a representative example. researchgate.net

Beyond geometry, DFT calculations illuminate the electronic landscape of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. rsc.org Molecular electrostatic potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are instrumental in predicting sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). epstem.net By calculating these parameters and comparing them to experimental spectra, a detailed assignment of spectral features can be achieved. For instance, DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound, which can then be correlated with experimentally obtained spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or intermolecular interactions present in the experimental conditions but absent in the gas-phase calculations. researchgate.net

Non-Linear Optical Properties Investigations

Non-linear optical (NLO) materials, which exhibit a nonlinear response to intense light, are vital for applications in telecommunications, optical switching, and data storage. youtube.com Pyrimidine derivatives with donor-acceptor functionalities have been investigated for their NLO properties. rsc.orgacs.org Computational studies can predict key NLO parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov These calculations help in understanding the structure-property relationships and in the design of new molecules with enhanced NLO activity. For this compound, the presence of the electron-donating methoxy group and electron-withdrawing chlorine atoms on the pyrimidine ring suggests potential for NLO properties, which can be quantified through theoretical calculations.

Molecular Modeling and Docking Studies

In the realm of drug discovery, molecular modeling and docking are indispensable tools for predicting how a ligand might interact with a biological target, typically a protein or enzyme. nih.gov

Ligand-Target Interactions in Drug Design

Pyrimidine derivatives are known to be inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy. nih.gov Molecular docking simulations can place a ligand like this compound or its derivatives into the binding site of a target protein. These simulations predict the preferred binding orientation and calculate a docking score, which estimates the binding affinity. nih.gov

The interactions observed in docking studies, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, provide a rationale for the ligand's activity and guide the design of more potent and selective inhibitors. acs.org For instance, the methoxy group of this compound could act as a hydrogen bond acceptor, while the dichloropyrimidine ring can engage in hydrophobic and halogen bonding interactions within a protein's active site. Numerous studies have successfully employed molecular docking to rationalize the activity of pyrimidine-based inhibitors and to design novel therapeutic agents for a range of diseases, including cancer and Alzheimer's disease. nih.govnih.gov

Research Applications of 2,4 Dichloro 6 Methoxypyrimidine Derivatives in Advanced Fields

Medicinal Chemistry Research Beyond Direct Bioactivity

In the realm of medicinal chemistry, the derivatives of 2,4-dichloro-6-methoxypyrimidine are instrumental in pioneering research that extends beyond the direct assessment of their biological effects. These compounds are crucial tools for constructing novel therapeutic agents, investigating complex biological pathways, developing specific enzyme inhibitors, and studying interactions with DNA.

Scaffold for Novel Therapeutic Agents

The pyrimidine (B1678525) core of this compound is a fundamental building block in the design and synthesis of new therapeutic molecules. Its structural versatility allows chemists to introduce various functional groups, leading to the creation of compounds with the potential to address a range of diseases.

One notable area of research is in the development of treatments for non-small cell lung cancer (NSCLC). Many patients with NSCLC initially respond to treatments that target the epidermal growth factor receptor (EGFR). However, resistance to these therapies often develops over time. To combat this, researchers have designed and synthesized derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) as potential inhibitors of the EGFR kinase. In one study, a series of 19 such derivatives were created. The most effective of these, compound L-18, demonstrated significant inhibitory activity (81.9%) and selectivity against the EGFRT790M/L858R kinase, a common mutation associated with drug resistance. nih.gov This compound also showed strong antiproliferative activity against H1975 cancer cells, with an IC50 value of 0.65 ± 0.06 μM, while exhibiting no toxicity to normal cells. nih.gov These findings suggest that L-18 could be a promising candidate for further drug development. nih.gov

The pyrimidine scaffold is also being explored for the development of other types of anticancer agents. For instance, researchers have used 2,4-dichloro-6-methylpyrimidine to synthesize (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine, a compound that has shown potential anticonvulsant activity. smolecule.comfishersci.se Additionally, the pyrimidine core is present in a number of pharmaceutically active compounds, making it a key area of focus for synthetic methods that can produce this important class of heterocyclic systems. mdpi.com

Table 1: Investigational Therapeutic Agents Derived from Dichloropyrimidine Scaffolds

| Compound/Derivative Class | Therapeutic Target | Key Research Finding |

|---|---|---|

| 2,4-dichloro-6-methylpyrimidine derivatives (e.g., L-18) | EGFRT790M/L858R kinase | Compound L-18 showed 81.9% inhibitory activity and selectivity against the target kinase, with strong antiproliferative effects on H1975 cancer cells. nih.gov |

| (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine | Not specified | Exhibited potential anticonvulsant activity in preliminary studies. smolecule.comfishersci.se |

| 2,4,5-trisubstituted pyrimidines (IKK16 analogues) | Plasmodial PfGSK3/PfPK6 | Analogues displayed low nanomolar potency against both kinases, with promising activity against blood and liver stage malaria parasites. chemrxiv.org |

| Pyridazinone series (e.g., MGL-3196) | Thyroid Hormone Receptor β (THR-β) | MGL-3196 is a highly selective THR-β agonist that has shown an excellent safety profile and efficacy in lowering LDL cholesterol and triglycerides in clinical trials. nih.gov |

Exploration of Biological Pathways and Mechanisms

Derivatives of this compound are valuable tools for dissecting intricate biological pathways and understanding the mechanisms of action of various drugs. By observing how these compounds interact with cellular components, researchers can gain insights into the signaling cascades and regulatory processes that govern cell function and disease.

For example, the compound L-18, an EGFR inhibitor derived from 2,4-dichloro-6-methylpyrimidine, was found to induce apoptosis (programmed cell death) in H1975 cancer cells in a dose-dependent manner. nih.gov It also caused a cell-cycle-blocking effect and inhibited the migration and invasion of these cancer cells. These findings provide a deeper understanding of the cellular processes affected by this potential therapeutic agent.

In another area of research, scientists have investigated the role of plasmodial kinases, which are essential for the survival of the malaria parasite, Plasmodium falciparum. chemrxiv.org They identified a disubstituted pyrimidine compound, IKK16, that showed strong activity against the parasite's blood stage and inhibited two key kinases, PfGSK3 and PfPK6. chemrxiv.org By synthesizing and studying a series of IKK16 analogues, researchers were able to establish structure-activity relationships and develop compounds with enhanced inhibitory effects. This work not only provides potential new antimalarial drugs but also sheds light on the crucial roles of these kinases in the parasite's life cycle. chemrxiv.org

Furthermore, the study of pyrimidine derivatives has led to the discovery of compounds that can modulate cell signaling pathways, suggesting their potential use in cancer therapy. For instance, certain derivatives have shown promise in inhibiting the proliferation of breast cancer cells and triggering cellular apoptosis by activating specific signaling pathways. nih.gov

Development of Enzyme Inhibitors

The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. The this compound scaffold provides a versatile platform for designing molecules that can selectively bind to and inhibit the activity of target enzymes, thereby modulating disease processes.

A significant focus of this research has been the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov As mentioned previously, derivatives of 2,4-dichloro-6-methylpyrimidine have been successfully designed as selective inhibitors of the EGFRT790M/L858R kinase for the treatment of non-small cell lung cancer. nih.gov

Beyond cancer, pyrimidine-based compounds are also being investigated as inhibitors of other important enzymes. For example, researchers have identified a disubstituted pyrimidine, IKK16, as a potent dual inhibitor of two plasmodial kinases, PfGSK3 and PfPK6, which are essential for the survival of the malaria parasite. chemrxiv.org This discovery has opened up new avenues for the development of novel antimalarial drugs. chemrxiv.org

In the field of plant biology, novel imidazole (B134444) derivatives have been synthesized and tested as inhibitors of allene (B1206475) oxide synthase (AOS), a key enzyme in the production of jasmonates, which are important signaling molecules in plant defense. nih.gov One of these derivatives, heptyl 8-[1-(2,4-dichlorophenyl)-2-imidazolylethoxy]octanoate (k), was found to be an extremely potent inhibitor of AOS, with an IC50 of 10+/-5 nM. This is significantly more potent than known AOS inhibitors like acetylsalicylic acid and ketoconazole. nih.gov

Table 2: Enzyme Inhibition by Dichloropyrimidine Derivatives

| Derivative Class | Target Enzyme(s) | Research Context | Key Findings |

|---|---|---|---|

| 2,4-dichloro-6-methylpyrimidine derivatives | EGFRT790M/L858R kinase | Non-small cell lung cancer | The most promising compound, L-18, showed significant and selective inhibitory activity. nih.gov |

| 2,4-disubstituted pyrimidines (IKK16) | Plasmodial kinases PfGSK3 and PfPK6 | Antimalarial drug discovery | IKK16 demonstrated sub-micromolar inhibition of both kinases. chemrxiv.org |

| Imidazole derivatives | Allene oxide synthase (AOS) | Plant biology/defense mechanisms | A synthesized derivative was found to be a highly potent AOS inhibitor, far exceeding the potency of known inhibitors. nih.gov |

DNA Interaction Studies

The interaction of small molecules with DNA is a fundamental mechanism for many antitumor drugs. Derivatives of this compound are being actively investigated for their ability to bind to DNA and disrupt its function, a key strategy in cancer therapy.

There are several ways in which small molecules can interact with DNA, including electrostatic interactions, groove binding, and intercalation. nih.gov Researchers use various techniques, such as UV/Vis and circular dichroism (CD) spectroscopy, to study these interactions. nih.gov

In one study, a series of 4,6-dihydrazone pyrimidine derivatives were synthesized and evaluated for their antitumor activity. nih.gov The results showed that these compounds exhibited broad-spectrum antitumor activity and were not toxic to normal cells. Further investigations into the mechanism of action revealed that two of the compounds, 10a and 10f, likely interacted with DNA through a combination of groove binding and partial intercalation. nih.gov This was supported by the changes observed in the UV/Vis and CD spectra of DNA upon binding of the compounds. nih.gov

In a separate line of research, a trimethoxyphenyltetrahydropyrimidine analogue was specifically designed as a DNA intercalator. rsc.org Molecular docking studies predicted that this compound, T30, would have a strong binding affinity for a hybrid DNA and Topo-II target receptor. rsc.org Subsequent molecular dynamics simulations and MM-GBSA calculations further supported this, indicating that T30 had a superior binding energy compared to the reference standard, doxorubicin. rsc.org

These studies highlight the potential of pyrimidine derivatives as DNA-targeting agents for cancer treatment. By understanding how these compounds interact with DNA, researchers can design more effective and selective antitumor drugs.

Agrochemical Research and Development

In addition to their applications in medicine, derivatives of this compound are also playing an increasingly important role in the development of new agrochemicals. The reactive nature of this compound makes it a valuable starting material for the synthesis of advanced herbicides and fungicides.

Advanced Herbicide and Fungicide Design

The pyrimidine ring is a common structural motif in many commercially successful herbicides and fungicides. The ability to easily modify the this compound core allows for the creation of large libraries of compounds that can be screened for their herbicidal and fungicidal activity.

For instance, 2,4-dichloro-6-methylpyrimidine can undergo a double cross-coupling reaction followed by an aldol (B89426) condensation to produce 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. sigmaaldrich.com This synthetic route provides a straightforward way to generate a diverse range of compounds with potential agrochemical applications.

Furthermore, the use of fluorous synthesis techniques with 2,4-dichloro-6-methylpyrimidine allows for the efficient production of disubstituted pyrimidines. sigmaaldrich.com This method simplifies the purification process and makes it easier to create and test new potential agrochemicals.

While specific examples of commercial herbicides or fungicides derived directly from this compound are not detailed in the provided search results, the versatility of this compound as a building block strongly suggests its utility in the ongoing search for new and improved crop protection agents. The ability to fine-tune the chemical properties of the pyrimidine core by introducing different substituents is a key advantage in the design of next-generation herbicides and fungicides with enhanced efficacy and selectivity.

Crop Protection Enhancements

The pyrimidine skeleton is a core component of many commercially successful agrochemicals. While direct studies on the herbicidal or fungicidal properties of this compound are not extensively published, its structural analogs and derivatives are prominent in crop protection research. The reactivity of the chloro groups allows for the synthesis of new potential herbicides and fungicides.

For instance, the related compound 2,4-dichloro-6-methylpyrimidine serves as a key intermediate in the synthesis of fungicides and herbicides. awsjournal.org Similarly, 2,4-dihydroxy-5-methoxypyrimidine is utilized in the formulation of herbicides and fungicides designed to enhance crop yields by managing pests and diseases.

Research into pyrimidine derivatives has yielded compounds with significant antifungal activity against a wide range of phytopathogenic fungi. nih.gov In one study, novel pyrimidine derivatives were synthesized and tested against fourteen types of plant fungi, with several compounds demonstrating potent activity. nih.gov Another study focused on pyrimidine derivatives containing an amide moiety, which showed excellent fungicidal effects against pathogens like Phomopsis sp., even outperforming the commercial fungicide Pyrimethanil in some cases. mdpi.com

Furthermore, pyrimidine-based compounds are crucial in the development of modern herbicides. A novel herbicidal mechanism involving the disruption of the pyrimidine biosynthesis pathway has been identified, highlighting a new target for weed control strategies. nih.gov Derivatives of chlorsulfuron, a sulfonylurea herbicide containing a pyrimidine ring, have been synthesized to have faster degradation rates in soil and improved safety for crops like wheat and corn. archive.org These studies underscore the importance of the pyrimidine scaffold, for which this compound is a valuable precursor, in creating next-generation crop protection agents.

Table 1: Fungicidal Activity of Selected Pyrimidine Derivatives (Note: Data represents the activity of various pyrimidine derivatives, not this compound itself)

| Fungal Pathogen | Derivative Type | Efficacy | Reference |

| Phomopsis sp. | Pyrimidine-amide | EC₅₀ of 10.5 µg/ml | mdpi.com |

| Sclerotinia sclerotiorum | Substituted pyrimidine | Inhibition of 66.7% | nih.gov |

| Various Dermatomycosis Fungi | Hexahydropyrimidine | Active at 7.8-1000 µg/mL | bldpharm.com |

Material Science Research

The application of this compound as a monomer or functional additive in material science is an emerging area of interest. Chemical suppliers categorize the compound under "Polymer Science Material Building Blocks," indicating its potential for use in creating novel polymers. google.com The two reactive chlorine atoms provide sites for polymerization or for grafting the molecule onto other polymer chains, potentially imparting specific properties such as thermal stability, flame retardancy, or altered surface characteristics.

A patent for spirocyclic derivatives, which are of interest for pharmaceutical applications, mentions the use of this compound in their synthesis. google.com The same patent also discusses formulating these compounds with rate-sustaining polymers like hydroxypropyl methylcellulose, polyethylene (B3416737) glycol, and polymethacrylates for controlled release, illustrating an intersection between the molecule and polymer science. google.com While this does not involve the pyrimidine as a monomer, it shows its compatibility with polymeric systems. Another supplier notes that related chloro-dimethoxypyrimidines are used in synthesizing silyl (B83357) and stannyl (B1234572) pyrimidines, which can be precursors for specialty materials. ambeed.com

Although detailed research on polymers or coatings derived directly from this compound is limited in publicly available literature, its chemical structure suggests potential. The nitrogen-rich pyrimidine ring could enhance thermal properties or adhesion in certain polymer systems. Further research is needed to fully explore its utility in creating specialty polymers and functional coatings.

Table 2: Potential Material Science Applications

| Application Area | Potential Role of this compound | Supporting Evidence |

| Specialty Polymers | Monomer or functional building block | Classified as a "Polymer Science Material Building Block" by suppliers. google.com |

| Functional Coatings | Additive to impart specific surface properties | Reactivity of chloro groups allows for grafting onto surfaces or polymers. |

| Controlled Release Systems | Component of a drug molecule formulated with polymers | Used in synthesis of compounds delivered by polymeric matrices. google.com |

Biotechnological Applications

In biotechnology and pharmaceutical development, this compound serves as a versatile scaffold for synthesizing biologically active molecules designed to interact with cellular components, including nucleic acids. Pyrimidines are fundamental components of DNA and RNA (as cytosine, thymine, and uracil), making pyrimidine analogs compounds of great interest for therapeutic and diagnostic applications. researchgate.net

Patents reveal the use of this compound as a starting material for creating libraries of compounds for drug discovery. For example, it has been used in the synthesis of bicyclic compounds that act as PIM kinase inhibitors, which are important targets in cancer therapy. Another patent describes its use in creating spirocyclic derivatives for potential therapeutic use. google.com

While direct studies of this compound binding to DNA are scarce, its derivatives are central to this area. An early 20th-century chemical journal notes that this compound can be a precursor to 2-amino-6-methoxypyrimidine, a molecule more closely resembling natural nucleobases. archive.org The study of how pyrimidine analogs and their metabolites interact with and are degraded by cellular machinery is a significant field of research. nih.gov Some suppliers categorize the compound in product lists that include nucleic acid dyes, suggesting its potential as an intermediate for probes that interact with DNA or RNA, though specific examples are not provided. The primary role of this compound in this field is as a foundational element for building larger, more complex molecules that may be investigated for their interactions with nucleic acids and other biological targets.

Environmental Science Research

The environmental fate of pyrimidine-based compounds, particularly those used in agriculture, is a critical area of research. While specific environmental degradation studies for this compound are not widely available, the behavior of other pyrimidine-based herbicides can provide insights. The degradation of pyrimidines and their analogs is a known biological process, involving pathways that can break down the heterocyclic ring. nih.gov

The environmental persistence and mobility of herbicides are influenced by factors like soil composition, moisture, and microbial activity. awsjournal.org For example, studies on pyrimidine-containing sulfonylurea herbicides have shown that modifications to the molecule can accelerate its degradation rate in both acidic and alkaline soils, reducing its persistence. archive.org The primary degradation routes for many herbicides include microbial breakdown, chemical hydrolysis, and photolysis. nih.govmdpi.com

Given its structure, the environmental fate of this compound would likely involve the transformation of its functional groups. The methoxy (B1213986) group could be cleaved, and the chlorine atoms could be susceptible to nucleophilic substitution or microbial-mediated dechlorination. The resulting hydroxylated pyrimidines would be more polar and potentially more readily biodegradable. Research into the bioremediation of herbicides often focuses on identifying microbial communities capable of degrading these xenobiotic compounds. google.com Understanding these degradation pathways is essential for assessing the environmental impact of such chemicals and developing strategies to mitigate potential contamination of soil and water resources.

Table 3: Factors Influencing the Environmental Fate of Pyrimidine-Based Herbicides

| Factor | Influence on Degradation & Mobility | Reference |

| Microbial Activity | Primary pathway for breaking down the herbicide structure in soil. | nih.gov |

| Soil Composition | Affects sorption and leaching; clay and organic matter can bind herbicides. | awsjournal.org |

| Soil Moisture & pH | Influences chemical hydrolysis and microbial activity, affecting degradation rates. | awsjournal.orgarchive.org |

| Sunlight (Photolysis) | Can contribute to the breakdown of the chemical structure. | nih.gov |

| Chemical Structure | Substituents on the pyrimidine ring determine reactivity and degradation speed. | archive.org |

Emerging Research Frontiers and Future Perspectives

Innovations in Synthetic Methodologies for Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives has been a central theme in organic chemistry, with continuous efforts to develop more efficient, sustainable, and versatile methods. researchgate.netresearchgate.net Traditional approaches often involve the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.org However, recent research has focused on the development of novel synthetic strategies to access a wider range of substituted pyrimidines. researchgate.net

One of the key innovations is the use of multicomponent reactions, which allow for the construction of complex pyrimidine structures in a single step from simple starting materials. researchgate.net These methods are often more atom-economical and environmentally friendly than traditional multi-step syntheses. Another significant area of development is the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the introduction of various substituents onto the pyrimidine ring with high selectivity. nih.gov For instance, palladium-catalyzed coupling reactions have been employed to synthesize 2,4-diaminopyrimidines and other substituted pyrimidines. nih.gov

Furthermore, researchers are exploring greener and more sustainable synthetic routes, including the use of ionic liquids as both catalysts and solvents, microwave and ultrasound irradiation to accelerate reactions, and the development of solvent-free reaction conditions. researchgate.net These innovative methodologies are not only expanding the chemical space of accessible pyrimidine derivatives but are also making their synthesis more efficient and environmentally benign.

Advanced Computational Approaches for Structure-Function Relationships

The integration of computational methods has revolutionized the study of structure-function relationships in pyrimidine chemistry. mdpi.com Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are now routinely used to understand how the structural features of pyrimidine derivatives influence their biological activity. mdpi.comacs.org These computational models help in identifying key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings, that are crucial for the interaction of pyrimidine compounds with their biological targets. mdpi.comnih.gov

For example, computational studies on pyrazolo[3,4-d]pyrimidine derivatives have provided valuable insights into their binding modes with specific receptors, guiding the design of more potent and selective inhibitors. mdpi.com By analyzing the interactions between the pyrimidine core and the amino acid residues in the active site of a target protein, researchers can rationally design new derivatives with improved affinity and efficacy. nih.gov These computational approaches not only accelerate the drug discovery process but also provide a deeper understanding of the molecular mechanisms underlying the biological effects of pyrimidine-based compounds. nih.gov

Interdisciplinary Research Integrating Pyrimidine Chemistry with Other Fields

The versatility of the pyrimidine scaffold has led to its exploration in a wide range of interdisciplinary research areas. mdpi.com The integration of pyrimidine chemistry with fields such as materials science, nanotechnology, and chemical biology is opening up new avenues for the development of innovative technologies and therapeutics.

In materials science, pyrimidine-based compounds are being investigated for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique electronic properties of the pyrimidine ring make it an attractive building block for the design of novel organic materials with tailored optoelectronic properties.